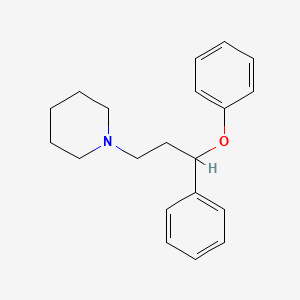

1-(3-Phenoxy-3-phenylpropyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

62663-37-0 |

|---|---|

Molecular Formula |

C20H25NO |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

1-(3-phenoxy-3-phenylpropyl)piperidine |

InChI |

InChI=1S/C20H25NO/c1-4-10-18(11-5-1)20(22-19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |

InChI Key |

DSKFXIBZYUJSCD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Phenoxy 3 Phenylpropyl Piperidine and Its Analogues

Strategies for Constructing the 1-(3-Phenoxy-3-phenylpropyl)piperidine Core

Mitsunobu Reaction in Aryloxy-Propyl Amine Analogue Synthesis

The Mitsunobu reaction is a powerful tool in organic synthesis for forming carbon-oxygen and carbon-nitrogen bonds, making it highly applicable to the synthesis of aryloxy-propyl amine analogues. nih.gov This dehydrative redox reaction typically involves an alcohol, a nucleophile (such as a phenol (B47542) or an amine), a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govnih.gov

In the context of synthesizing the target compound, the Mitsunobu reaction can be envisioned in two primary ways:

Formation of the Ether Linkage: A key step could involve the reaction of 3-phenyl-3-(piperidin-1-yl)propan-1-ol with phenol. Here, the alcohol on the propyl chain is activated by the PPh₃/DIAD system, allowing for nucleophilic attack by phenol to form the phenoxy ether bond. This approach is advantageous for its mild conditions and stereochemical control, as the reaction typically proceeds with an inversion of configuration at the alcohol's stereocenter. nih.gov

Formation of the C-N Bond: Alternatively, 3-phenoxy-3-phenylpropan-1-ol could be reacted with piperidine (B6355638). The alcohol is again activated, facilitating its displacement by the secondary amine (piperidine) to directly form the N-alkylated product.

The general conditions for this reaction involve dissolving the alcohol, nucleophile, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then adding the azodicarboxylate dropwise. nih.govorganic-synthesis.com The reaction's progress is often indicated by the formation of triphenylphosphine oxide as a solid byproduct. organic-synthesis.com

Table 1: Key Reagents in the Mitsunobu Reaction

| Reagent Role | Example Compound | Abbreviation |

|---|---|---|

| Reducing Agent | Triphenylphosphine | PPh₃ |

| Oxidizing Agent | Diisopropyl azodicarboxylate | DIAD |

| Nucleophile | Phenol, Piperidine | - |

This interactive table summarizes the typical components used in a Mitsunobu reaction for synthesizing ethers or amines.

While highly effective, the scalability of the Mitsunobu reaction can be challenging due to the stoichiometric formation of byproducts (phosphine oxide and a hydrazine (B178648) derivative) that require chromatographic separation. google.com

Alkylation Approaches for Piperidine Derivatives

Direct N-alkylation of piperidine is one of the most straightforward methods for synthesizing this compound. This approach involves the reaction of the piperidine secondary amine with a suitable alkylating agent, typically an alkyl halide such as 1-(3-bromo-1-phenylpropyl)benzene, which would be a precursor to the final side chain.

A more direct synthesis involves using a pre-formed side chain. For instance, a published procedure for a similar compound, 1-(3-phenoxypropyl)-4-(α-phenyl-2-tolyl)piperidine, involves heating the parent piperidine derivative with 3-phenoxypropylbromide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as n-butanol. prepchem.com This reaction is a classic nucleophilic substitution where the nitrogen atom of the piperidine ring attacks the electrophilic carbon of the propyl bromide, displacing the bromide ion.

General Reaction Scheme: Piperidine + 3-Phenoxy-3-phenylpropyl-X → this compound + HX (where X is a leaving group, typically Br or I)

To drive the reaction to completion and neutralize the acid byproduct (HX), a base is typically employed. Common choices include inorganic bases like potassium carbonate or non-nucleophilic organic bases like Hünig's base (N,N-diisopropylethylamine). researchgate.netresearchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net

Table 2: Conditions for N-Alkylation of Piperidine

| Component | Example | Role |

|---|---|---|

| Amine | Piperidine | Nucleophile |

| Alkylating Agent | 3-Phenoxy-3-phenylpropyl bromide | Electrophile |

| Base | Potassium Carbonate (K₂CO₃) | Acid Scavenger |

This interactive table outlines typical conditions for the direct N-alkylation of piperidine.

A potential side reaction is over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, although this is less of a concern with secondary amines like piperidine compared to primary amines, especially if the alkylating agent is not used in large excess. researchgate.net

Precursor-Based Synthesis Pathways

These strategies involve modifying precursors that already contain either the piperidine ring or the side chain, using robust chemical transformations to complete the synthesis.

Acylation Reactions Involving Piperidine

An alternative to direct alkylation is a two-step acylation-reduction sequence. This pathway offers a different route for forming the crucial C-N bond. The synthesis begins with the acylation of piperidine using a carboxylic acid derivative, such as 3-phenoxy-3-phenylpropanoyl chloride.

Acylation: Piperidine reacts with the acyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amide, 1-(3-phenoxy-3-phenylpropanoyl)piperidine. This is a standard and typically high-yielding reaction.

Reduction: The resulting amide is then reduced to the target tertiary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are required to reduce the stable amide carbonyl group to a methylene (B1212753) group (-CH₂-).

This method is particularly useful when the corresponding alkyl halides for direct alkylation are unstable or difficult to prepare. The synthesis of 4-aryl-4-acyl piperidines often utilizes acylation as a key step before subsequent transformations. google.com

Catalytic Hydrogenation of Enamine Intermediates

Catalytic hydrogenation is a fundamental process for creating saturated rings like piperidine from unsaturated precursors such as pyridines or their partially reduced derivatives. nih.gov Enamines, which are intermediates in the reduction of pyridinium (B92312) salts or dihydropyridines, are particularly susceptible to hydrogenation. youtube.com

A plausible synthetic route could involve a precursor such as 1-(3-phenoxy-3-phenylpropyl)-1,2,3,4-tetrahydropyridine. This tetrahydropyridine (B1245486), which contains an enamine moiety within the ring, can be reduced to the fully saturated piperidine ring via catalytic hydrogenation. This reduction is typically carried out using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. google.com

Recent advancements include chemo-enzymatic cascades where an N-substituted tetrahydropyridine is converted into a chiral piperidine through the reduction of an enamine intermediate, highlighting the utility of this approach for stereoselective synthesis. nih.gov Another strategy involves transfer hydrogenation, which uses a hydrogen donor like formic acid in place of hydrogen gas, often catalyzed by rhodium or ruthenium complexes. dicp.ac.cnresearchgate.net This method can offer milder reaction conditions. organic-chemistry.org

Emerging Synthetic Techniques for Piperidine Ring Systems

The synthesis of piperidine rings, a ubiquitous scaffold in pharmaceuticals, is an area of continuous innovation. researchgate.netajchem-a.com While not directly applied to the synthesis of this compound in published literature, these emerging techniques represent the cutting edge of heterocyclic chemistry and could be adapted for its future synthesis.

Recent breakthroughs include a two-stage process that dramatically simplifies the creation of complex piperidines. news-medical.net This method combines:

Biocatalytic C-H Oxidation: Enzymes are used to selectively install a hydroxyl group onto the piperidine ring at a specific position.

Radical Cross-Coupling: The newly functionalized piperidine then undergoes nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds efficiently. news-medical.net

This modular strategy significantly reduces the number of steps required compared to traditional methods. news-medical.net

Other modern approaches for constructing the piperidine ring itself include:

Gold-Catalyzed Annulation: This method allows for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

Palladium-Catalyzed Asymmetric Aminoacetoxylation: This technique can create chiral β-acetoxylated piperidines from unactivated alkenes with high enantioselectivity. organic-chemistry.org

Intramolecular Cyclization: Various metal-catalyzed or radical-mediated cyclizations of linear amino-alkenes or amino-aldehydes provide efficient routes to the piperidine core. nih.gov

These advanced methods provide powerful new tools for accessing novel and complex piperidine derivatives, potentially enabling more efficient and diverse syntheses of analogues of this compound in the future.

Biocatalytic Approaches (e.g., Enzymatic C-H Oxidation)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and environmentally benign reaction conditions. For the synthesis of complex piperidines, enzymatic C-H oxidation represents a cutting-edge approach to introduce functionality into simple precursors. Enzymes, such as cytochrome P450 monooxygenases, can catalyze the hydroxylation of unactivated C-H bonds with remarkable regio- and stereoselectivity. researchgate.netnih.govnih.gov This strategy is particularly valuable for creating chiral building blocks that can be further elaborated to the target molecule.

For instance, a biocatalytic C-H oxidation could be envisioned on a piperidine ring, followed by subsequent chemical steps to introduce the 3-phenoxy-3-phenylpropyl side chain. A chemoenzymatic approach might involve the use of lipases for the kinetic resolution of racemic intermediates. For example, lipase (B570770) from Candida antarctica (CAL-B) has been successfully used for the enzymatic resolution of alkoxyamino-2-piperidones, affording enantioenriched products that are valuable precursors for alkaloids. mdpi.com Similarly, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of 3-hydroxy-3-phenylpropanonitrile, a key intermediate in the synthesis of related pharmaceutical compounds. nih.gov

Table 1: Examples of Biocatalytic Methods in Piperidine Synthesis

| Enzyme Class | Reaction Type | Substrate Example | Product Feature | Reference |

| Cytochrome P450 | C-H Oxidation | N-Boc-piperidine | Hydroxylated piperidine | researchgate.netnih.gov |

| Lipase (CAL-B) | Kinetic Resolution | rac-alkoxyamino-2-piperidone | Enantioenriched piperidone | mdpi.com |

| Lipase | Kinetic Resolution | rac-3-hydroxy-3-phenylpropanonitrile | Enantiopure (S)-enantiomer | nih.gov |

Radical Cross-Coupling Methods (e.g., Ni-Electrocatalytic Decarboxylative Cross-Coupling)

Radical cross-coupling reactions have revolutionized the construction of C-C and C-heteroatom bonds. Among these, nickel-electrocatalytic decarboxylative cross-coupling has gained prominence as a mild and efficient method for forging bonds between sp³-hybridized carbons and other fragments. nih.govchemrxiv.orgnih.gov This technique avoids the use of harsh reagents and offers a high degree of functional group tolerance.

In the context of synthesizing this compound analogues, this method could be employed to couple a piperidine-containing carboxylic acid derivative with an aryl halide. The reaction proceeds via the electrochemical generation of a radical from the carboxylic acid, which then couples with the aryl halide in the presence of a nickel catalyst. nih.govresearchgate.net This approach is particularly advantageous for late-stage functionalization and for accessing complex molecular architectures that are challenging to synthesize using traditional methods. chemrxiv.org Recent advancements have demonstrated the utility of this method for the synthesis of various complex molecules, showcasing its broad applicability. chemrxiv.org

Intramolecular Cyclization Strategies (e.g., Radical C-H Amination)

Intramolecular cyclization is a fundamental strategy for the construction of cyclic systems like the piperidine ring. Radical C-H amination is a powerful modern variant of this approach, allowing for the direct formation of a C-N bond by activating a C-H bond within the same molecule. nih.govspringernature.com This can be achieved through various means, including the use of copper catalysts or electrolysis to generate the key nitrogen-centered radical intermediate. nih.gov

One notable strategy involves a radical relay mechanism, where an N-centered radical initiates an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at a distal position (e.g., the δ-position), which then undergoes cyclization. nih.gov This method has been successfully applied to the asymmetric synthesis of chiral piperidines from acyclic amines. nih.gov For example, the enantioselective cyanidation of fluorosubstituted amines using a chiral copper(II) catalyst, followed by DIBAL-H mediated cyclization of the resulting aminonitriles, has been used to produce chiral piperidines. nih.gov

Control of Stereochemistry in this compound Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.

Asymmetric Synthesis Methodologies

Achieving enantioselective synthesis of this compound and its analogues can be approached through several modern strategies. Asymmetric hydrogenation of prochiral precursors, such as pyridinium salts, is a well-established method. Iridium-catalyzed asymmetric hydrogenation, for instance, has been shown to produce enantioenriched α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. nih.gov

Another powerful technique is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. This method allows for the introduction of aryl or vinyl groups to the piperidine precursor with high enantioselectivity. snnu.edu.cn Chemo-enzymatic methods, as discussed earlier, also provide an excellent avenue for obtaining enantiomerically pure intermediates. mdpi.com Furthermore, stereospecific synthetic routes, such as those employing the Mitsunobu reaction with chiral alcohols, have been developed for related 3-aryloxy-3-phenylpropylamines. google.com

Table 2: Asymmetric Synthesis Approaches for Piperidine Derivatives

| Method | Catalyst/Reagent | Precursor Type | Key Feature | Reference |

| Asymmetric Hydrogenation | Iridium complexes | Pyridinium salts | High enantioselectivity | nih.gov |

| Asymmetric Carbometalation | Rhodium complexes | Dihydropyridines | Enantioenriched 3-substituted piperidines | snnu.edu.cn |

| Chemo-enzymatic Resolution | Lipases | Racemic intermediates | High enantiomeric excess | mdpi.com |

| Stereospecific Synthesis | Mitsunobu reaction | Chiral alcohols | Inversion of stereochemistry | google.com |

Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC, Optical Rotation)

The assessment of enantiomeric purity is a critical step in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose. phenomenex.comphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and allowing for accurate quantification of the enantiomeric excess (ee). phenomenex.commdpi.com For compounds lacking a chromophore, pre-column derivatization can be employed to introduce a UV-active moiety, enabling detection. nih.gov

Optical rotation is another fundamental technique used to characterize chiral molecules. It measures the rotation of plane-polarized light by a solution of the chiral compound. The specific rotation is a characteristic physical property of a pure enantiomer. While not as precise as chiral HPLC for determining enantiomeric excess, it is a valuable tool for confirming the identity of a chiral substance and for monitoring the progress of a resolution process. googleapis.com

Optimization of Synthetic Reaction Conditions

The efficiency and success of any synthetic route depend heavily on the optimization of reaction conditions. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of reagents.

For the synthesis of this compound analogues, a specific example of reaction conditions can be found in the literature. In one reported synthesis of a related compound, 4-(α-phenyl-2-tolyl)piperidine was reacted with 3-phenoxypropylbromide in n-butanol at reflux for 24 hours, using potassium carbonate as the base. prepchem.com

Systematic optimization of such a reaction would involve screening different bases (e.g., organic vs. inorganic), solvents of varying polarity, and temperatures to maximize the yield and minimize side products. For catalytic reactions, the catalyst loading and the nature of any ligands are also critical parameters to be optimized. For instance, in the asymmetric hydrogenation of pyridinium salts, a screen of different chiral ligands is typically performed to achieve the highest enantioselectivity. The goal of optimization is to develop a process that is not only high-yielding and selective but also robust, scalable, and cost-effective.

Structure Activity Relationship Sar and Computational Studies of 1 3 Phenoxy 3 Phenylpropyl Piperidine Derivatives

Investigating the Impact of Structural Modifications on Bioactivity

Systematic structural modifications of the 1-(3-phenoxy-3-phenylpropyl)piperidine scaffold have provided deep insights into the molecular features essential for biological activity. The molecule can be dissected into three primary regions for modification: the piperidine (B6355638) ring, the phenylpropyl linker, and the terminal phenoxy moiety.

The piperidine ring is a common scaffold in many biologically active compounds, and its substitution pattern significantly influences pharmacological activity. mdpi.comajchem-a.com For derivatives of this compound, modifications to this ring, including substitution on the nitrogen atom and the carbon framework, have been explored to modulate bioactivity.

Research into related structures, such as N-3 substituted phenoxypropyl piperidine analogues, has shown that the nature of the substituent on the piperidine nitrogen is critical. nih.govresearchgate.net For instance, introducing bulky or polar groups can alter receptor affinity and selectivity. While specific data on this compound is proprietary or dispersed, general principles from analogous piperidine-containing compounds suggest that N-substitution can impact everything from receptor binding to metabolic stability. For example, in a series of piperidine-substituted sulfonamides, the presence and position of a methyl group on the piperidine ring were found to be critical for anticancer activity. ajchem-a.com

Below is a table summarizing hypothetical effects of piperidine ring modifications based on general SAR principles for piperidine derivatives.

| Modification | Example | Predicted Impact on Bioactivity |

| Nitrogen Substitution | N-methyl, N-benzyl | Can alter selectivity and potency; may influence blood-brain barrier penetration. |

| Ring Substitution | 4-methylpiperidine | May introduce steric hindrance or favorable hydrophobic interactions, affecting binding affinity. |

| Ring Size Variation | Azepane (7-membered ring) | Changes the conformational flexibility and the orientation of the N-substituent, often reducing affinity. |

| Ring Conformation | Introduction of rigid groups | Restricting the ring to a specific chair or boat conformation can enhance binding to a target if the conformation is optimal. |

This table illustrates general principles observed in piperidine-containing scaffolds.

The three-carbon propyl chain linking the piperidine and phenoxy groups is crucial for establishing the correct distance and orientation between these two key pharmacophoric elements. Modifications to this linker have been shown to significantly affect biological activity. nih.gov

Studies on analogous compounds, such as sigma (σ) receptor ligands, have demonstrated that altering the length of the alkyl chain can impact receptor affinity and selectivity. nih.gov For example, a homologous series of phenylalkyl ethers showed a tight range of binding affinities, suggesting an optimal length for the linker. nih.gov Introducing branching or unsaturation can restrict the linker's conformation, which may be beneficial or detrimental depending on the target's binding site topology. Fluorination of the linker is another strategy used to alter the molecule's electronic properties and metabolic stability.

| Modification | Example | Observed/Predicted Impact on Bioactivity |

| Chain Length | Ethylene or Butylene Linker | Alters the distance between pharmacophores, typically reducing affinity as it deviates from the optimal three-carbon length. nih.gov |

| Branching | Methyl group on the propyl chain | Increases steric bulk, which can enhance selectivity or reduce affinity depending on the binding pocket size. |

| Fluorination | Monofluoro or difluoro substitution | Can alter metabolic stability and binding affinity through electronic effects. The position of fluorine is critical. |

| Rigidification | Introduction of a double bond | Reduces conformational flexibility, which can lock the molecule in a more active (or inactive) conformation. |

This table summarizes findings from studies on compounds with similar phenylalkylamine structures. nih.govnih.gov

The terminal phenoxy group is considered a privileged moiety in drug design, often engaging in crucial π-π stacking and hydrophobic interactions within receptor binding sites. nih.gov Its substitution pattern offers a rich avenue for modulating potency, selectivity, and pharmacokinetic properties.

Modifications such as halogenation or the introduction of small alkyl groups on the phenyl ring of the phenoxy moiety can have profound effects. For instance, adding an electron-withdrawing group like chlorine can enhance binding affinity. In one study on related compounds, a derivative bearing a chlorine atom in the para position of the phenoxy moiety was found to be the most active. nih.gov Conversely, adding methoxy (B1213986) groups has also been shown to improve interactions with binding sites in other chemical series. nih.gov These substitutions can influence the electronic nature of the ring and provide additional points of interaction with the biological target.

| Modification | Position | Observed/Predicted Impact on Bioactivity |

| Halogenation | para-Chloro | Often enhances potency through favorable interactions or by altering electronic properties. nih.gov |

| Methyl Substitution | ortho-Methyl | Can create steric hindrance or favorable hydrophobic interactions; may influence the preferred conformation of the phenoxy ring. |

| Methoxy Substitution | ortho-Methoxy | May form hydrogen bonds with polar residues in the binding site and improve affinity. nih.gov |

| Multiple Substitutions | 3,4-Dichloro | Can further enhance binding but may also impact properties like solubility and toxicity. |

This table highlights common modifications to the phenoxy group and their typical effects on the bioactivity of pharmacologically active molecules. nih.gov

Conformational Analysis and its Correlation with Pharmacological Profile

The three-dimensional shape (conformation) of this compound derivatives is a key determinant of their interaction with biological targets. These molecules are flexible and can adopt numerous low-energy conformations. nih.gov Computational studies and experimental data from techniques like NMR spectroscopy are used to understand these preferences.

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools to rationalize observed SAR data and to guide the design of new, more effective compounds. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently employed. researchgate.netnih.govrsc.org For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has been successfully used to optimize related N-3 substituted phenoxypropyl piperidine analogues by creating predictive models that correlate molecular properties with biological activity. nih.gov These models help prioritize which compounds to synthesize, saving time and resources. researchgate.net

In the early stages of drug discovery, identifying the potential biological targets of a compound is essential. In silico tools like SwissTargetPrediction can forecast the most probable protein targets for a small molecule based on the principle of similarity: structurally similar molecules often bind to similar proteins. mdpi.comresearchgate.net The tool screens a compound's structure against a database of known active ligands for thousands of targets from various species. researchgate.netswisstargetprediction.ch

By inputting the chemical structure of this compound, the server generates a list of potential targets, ranked by probability. This approach can help uncover novel mechanisms of action or predict potential off-target effects. For example, a hypothetical prediction for this compound might suggest high probabilities for amine-containing transporters or certain G protein-coupled receptors, guiding subsequent experimental validation.

| Target Class | Specific Example | Probability (%) |

| Transporter | Dopamine (B1211576) Transporter (DAT) | 35% |

| Enzyme | Cytochrome P450 family | 25% |

| G Protein-Coupled Receptor | Sigma-1 Receptor (S1R) | 20% |

| Ion Channel | Voltage-gated sodium channel | 10% |

| Other Proteins | Various kinases | 10% |

This is a hypothetical output from a target prediction tool like SwissTargetPrediction to illustrate its utility. mdpi.comnih.gov

Predictive Modeling of Biological Activity Spectra (e.g., PASS Online Tool)

The prediction of biological activity spectra for substances (PASS) is a computational tool that estimates the probable biological activities of a drug-like molecule based on its structural formula. The algorithm compares the structure of the query compound with a training set of known bioactive substances. The result is presented as a list of potential biological activities with corresponding probabilities for being active (Pa) and inactive (Pi).

For this compound and its derivatives, the PASS tool can predict a wide range of pharmacological effects and mechanisms of action. Generally, activities with a Pa value greater than 0.7 are considered highly probable, while those with Pa values between 0.5 and 0.7 are considered possible.

While a specific PASS prediction for this compound is not publicly available, analysis of similar piperidine-containing compounds suggests a range of likely biological activities. nih.govclinmedkaz.org These often include effects on the central nervous system, cardiovascular system, and enzymatic inhibition. The predicted activities are instrumental in guiding further preclinical research and in understanding the potential therapeutic applications and off-target effects of new chemical entities. clinmedkaz.org

A representative predicted biological activity spectrum for a compound with the this compound scaffold might include the activities listed in the table below. The Pa and Pi values are illustrative and based on typical predictions for molecules with similar structural features.

Table 1: Representative PASS Predictions for a this compound Scaffold

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |

|---|---|---|

| Dopamine uptake inhibitor | 0.785 | 0.012 |

| Serotonin (B10506) uptake inhibitor | 0.750 | 0.018 |

| Antidepressant | 0.715 | 0.025 |

| Anxiolytic | 0.680 | 0.033 |

| Neuroprotective | 0.650 | 0.041 |

| Vasodilator | 0.610 | 0.056 |

| Antiarrhythmic | 0.590 | 0.062 |

| CYP2D6 inhibitor | 0.810 | 0.009 |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com This method is crucial in structure-based drug design for elucidating the binding mode and affinity of a compound within the active site of a biological target.

For derivatives of this compound, molecular docking studies have been instrumental in understanding their interactions with key central nervous system targets, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov These transporters are critical in regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a primary mechanism for the treatment of depression and other neurological disorders. abap.co.in

Docking studies of analogs of this compound into the crystal structures of DAT and SERT reveal key binding interactions. nih.gov The piperidine ring, typically protonated at physiological pH, often forms a crucial salt bridge with an acidic residue (e.g., Aspartic acid) in the core of the transporter binding site. The phenyl and phenoxy groups of the ligand engage in hydrophobic and π-π stacking interactions with aromatic residues such as Tyrosine and Phenylalanine within the active site. These interactions are fundamental for the high-affinity binding of these ligands.

The table below summarizes typical results from a molecular docking study of a this compound analog with the human dopamine transporter (hDAT). The binding energy reflects the affinity of the ligand for the receptor, with more negative values indicating stronger binding.

Table 2: Molecular Docking Results of a this compound Analog with the Human Dopamine Transporter (PDB ID: 4XP1)

| Parameter | Value / Interacting Residues |

|---|---|

| Binding Energy (kcal/mol) | -10.5 |

| Key Interacting Residues | |

| Ionic Interaction | Asp79 |

| Hydrogen Bonds | Ser149, Thr493 |

| π-π Stacking | Phe326, Tyr156 |

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the three-dimensional structure and electronic properties of molecules. rasayanjournal.co.in These methods allow for the determination of the most stable conformations (arrangements of atoms in space) of a molecule and the energy barriers between them.

Quantum chemical calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger, can be used to perform a conformational search to identify low-energy structures. nih.govresearchgate.net For the piperidine ring itself, a chair conformation is generally the most stable. The orientation of the N-substituent (the 3-phenoxy-3-phenylpropyl chain) can be either axial or equatorial. The relative energies of these conformers, as well as the rotational isomers of the side chain, determine the predominant shape of the molecule in solution. These calculations indicate that for many N-substituted piperidines, an equatorial orientation of the substituent is energetically favored to minimize steric hindrance. nih.gov

The following table presents hypothetical relative energies for different conformations of the this compound side chain, illustrating how quantum chemical calculations can quantify conformational stability. A lower relative energy indicates a more stable conformation.

Table 3: Calculated Relative Energies of this compound Conformers

| Conformation | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.00 |

| Gauche (+) | ~+60° | 1.25 |

| Gauche (-) | ~-60° | 1.30 |

Elucidation of Molecular Targets and Mechanisms of Action for 1 3 Phenoxy 3 Phenylpropyl Piperidine and Analogues

Receptor Binding and Modulation

The pharmacological profile of 1-(3-phenoxy-3-phenylpropyl)piperidine and its analogues is characterized by their affinity for multiple receptor systems, suggesting a complex mechanism of action that could influence various neurophysiological processes.

Sigma (σ) receptors, initially misclassified as a type of opioid receptor, are now recognized as unique proteins with two main subtypes, σ1 and σ2. These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.

Research into phenoxyalkylpiperidines has revealed high-affinity binding for the σ1 receptor. uniba.itnih.gov The phenoxy portion connected to a piperidine (B6355638) moiety is considered an optimal scaffold for achieving high affinity and selectivity for the σ1 receptor over the σ2 subtype. uniba.it

A series of novel phenoxyalkylpiperidines demonstrated a range of affinities, with some compounds exhibiting subnanomolar Ki values for the σ1 receptor. uniba.itnih.gov For instance, derivatives with a 4-methyl substituent on the piperidine ring have shown optimal interaction with the σ1 receptor. uniba.it While specific binding data for this compound is not extensively detailed in the reviewed literature, the broader class of phenoxyalkylpiperidines consistently shows high σ1 receptor affinity. uniba.itnih.gov

The selectivity for the σ1 receptor over the σ2 receptor is a key feature of this chemical class. Many analogues display significantly lower affinity for the σ2 receptor, resulting in high selectivity ratios. uniba.it

Table 1: Sigma Receptor Binding Affinities for Selected Phenoxyalkylpiperidine Analogues

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (1a) | 0.34 - 1.18 | - | - |

| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | - | - |

| Generic Phenoxyalkylpiperidines | Subnanomolar to micromolar | 52.3 - 809 | Variable |

The high affinity and selectivity of certain piperidine-based ligands for σ1 receptors have led to their development as radiotracers for positron emission tomography (PET) imaging. PET is a powerful in vivo imaging technique that allows for the visualization and quantification of molecular targets in the brain.

One such radioligand is [18F]1-(3-fluoropropyl)-4-((4-cyanophenoxy)methyl)piperidine, also known as [18F]FPS. This tracer has been evaluated in healthy humans for imaging σ1 receptors. Due to its high affinity for the σ1 receptor, [18F]FPS has been a valuable tool in preclinical and clinical studies to better understand the role of these receptors in various disease states.

Neurotransmitter transporters are crucial for regulating synaptic concentrations of neurotransmitters like dopamine (B1211576) and serotonin (B10506). Several analogues of this compound have been evaluated for their binding at these transporter sites.

Specifically, analogues of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been identified as potent ligands for the dopamine transporter (DAT). nih.gov Structure-activity relationship studies have shown that modifications to the alkyl chain length and substitutions on the phenyl ring can optimize activity and selectivity for the DAT. nih.gov Some of these novel analogues have demonstrated greater selectivity for the DAT over the serotonin transporter (SERT) compared to reference compounds. nih.govnih.gov For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine showed high potency and was the most selective for the DAT in its series. nih.gov

The affinity of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives for the SERT has also been investigated, with some compounds showing inhibition constants (Ki) in the nanomolar range, comparable to that of fluoxetine (B1211875). nih.gov

Table 2: Neurotransmitter Transporter Binding Affinities for Selected Analogues

| Compound Analogue Class | Target | Binding Affinity (Ki or IC50) |

|---|---|---|

| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine Analogues | Dopamine Transporter (DAT) | IC50 = 6.0 - 6.6 nM (for most potent analogues) |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Dopamine Transporter (DAT) | High potency, 5HT/DA selectivity = 49 |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives | Serotonin Transporter (SERT) | Ki = 2 - 400 nM |

The kappa opioid receptor (KOR) system is involved in pain, mood, and addiction. There is interest in developing KOR antagonists for various therapeutic applications. nih.govacs.org N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of compounds known to act as opioid receptor antagonists. nih.gov

While direct data for this compound is not available, the replacement of an N-methyl group with an N-phenylpropyl group in related piperidine and piperazine (B1678402) structures has been shown to result in potent, non-selective pure opioid receptor antagonists. nih.govacs.org This suggests that the N-(3-phenylpropyl)piperidine moiety could contribute to affinity and antagonism at opioid receptors, including the KOR.

The histamine (B1213489) H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor are being investigated for their potential in treating neurological disorders. wikipedia.org

Structurally related compounds, such as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine (BF2.649), have been identified as potent and selective nonimidazole inverse agonists at the human H3 receptor. nih.gov This compound behaved as a competitive antagonist with a Ki value of 0.16 nM. nih.gov The structural similarity suggests that this compound could also interact with the H3 receptor, potentially as an antagonist or inverse agonist.

Other Receptor Interactions (e.g., AMPA receptor, 5-HT1A receptor)

Direct scientific evidence detailing the interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or serotonin 1A (5-HT1A) receptors is not extensively available in current literature. However, the broader class of phenoxypropyl piperidine analogues has been investigated for activity at various other receptor sites.

Analogues featuring the 3-phenoxypropyl piperidine scaffold have been identified as novel agonists for the opioid receptor-like 1 (ORL1) receptor, also known as the NOP receptor. nih.govresearchgate.net Structure-activity relationship (SAR) studies on these analogues have led to the identification of potent and selective agonists. nih.govresearchgate.net Further optimization of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues yielded compounds with high affinity for the NOP receptor, demonstrating antinociceptive and antiallodynic effects in rodent models. nih.gov Additionally, compounds incorporating the 1-(3-phenoxypropyl)piperidine (B4611737) fragment have shown a significant affinity for the Histamine H3 receptor (H3R). nih.gov

While specific data on this compound is scarce, the general functions of AMPA and 5-HT1A receptors are well-characterized. AMPA receptors are critical for mediating fast synaptic excitation in the central nervous system, and their regulation is fundamental to synaptic plasticity, learning, and memory. nih.govnih.gov Allosteric potentiators of AMPA receptors, known as ampakines, can enhance cognitive function. The 5-HT1A receptor, a subtype of the serotonin receptor, is widely distributed in the brain and is implicated in the modulation of mood, emotion, and anxiety. nih.govsemanticscholar.org Ligands targeting this receptor, particularly arylpiperazine derivatives, have been a major focus in the development of treatments for anxiety and depression. nih.gov Given that MOP and 5-HT1A receptors can form functional heterodimers, there is potential for complex pharmacological interactions. mdpi.com

Table 1: Receptor Activity of Selected Phenoxyalkylpiperidine Analogues This table presents data for analogues of this compound to illustrate the types of receptor interactions observed within this chemical class.

| Compound Class | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| 3-Phenoxypropyl piperidine analogues | ORL1 (NOP) Receptor | Agonist | nih.govresearchgate.net |

| Phenoxypropyl piperidine benzimidazol-2-one analogues | NOP Receptor | High-affinity Agonist | nih.gov |

| 1-(3-Phenoxypropyl)piperidines | Histamine H3 Receptor | High-affinity Ligand | nih.gov |

| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ1) Receptor | High-affinity Ligand | uniba.it |

Enzyme Inhibition Mechanisms

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

There is no scientific evidence to suggest that this compound acts as an inhibitor of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. nih.govnih.gov Inhibition of NAPE-PLD is a therapeutic strategy being explored for modulating emotional behavior and other physiological processes. nih.govnih.gov Potent and selective inhibitors of NAPE-PLD have been identified through high-throughput screening, such as LEI-401 and ARN19874, which have distinct chemical structures from this compound. nih.govresearchgate.netrsc.org The development of NAPE-PLD inhibitors has provided valuable tools for studying the role of NAE biosynthesis. researchgate.net

PARP Inhibition

Currently, there is no research indicating that this compound functions as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes, particularly PARP-1, are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. nih.govmdpi.com This therapeutic approach relies on the concept of "synthetic lethality," where inhibiting PARP in cells that are already deficient in another DNA repair pathway leads to cell death. nih.gov

Known PARP inhibitors, such as Olaparib and Niraparib, bind to the catalytic domain of PARP-1, leading to reduced PARylation and defective DNA repair. mdpi.comasco.org Some of these inhibitors incorporate piperidine or similar heterocyclic moieties into their structures. For example, the development of MK-4827, a potent PARP 1/2 inhibitor, involved the optimization of a series containing a piperidin-3-yl group. researchgate.net However, the presence of a piperidine ring alone is not sufficient to confer PARP inhibitory activity, and the specific structure of this compound does not align with the known pharmacophores for PARP inhibition.

Table 2: Overview of Selected Enzyme Inhibitors (for Context) This table lists examples of inhibitors for the enzymes discussed. This compound is not listed as it has not been identified as an inhibitor for these targets.

| Enzyme Target | Example Inhibitor | Chemical Class | Reference |

|---|---|---|---|

| NAPE-PLD | LEI-401 | Not specified | nih.govnih.gov |

| NAPE-PLD | ARN19874 | Quinazoline sulfonamide | researchgate.netrsc.org |

| PARP-1/2 | Olaparib | Phthalazinone | asco.org |

| PARP-1/2 | MK-4827 | 2H-indazole-7-carboxamide | researchgate.net |

Cellular and Subcellular Mechanisms

Apoptosis Induction Pathways (e.g., Caspase Cascade Activation, Mitochondrial Membrane Potential Disruption)

Direct studies on the induction of apoptosis by this compound have not been reported. However, research on other compounds containing a piperidine moiety has demonstrated the potential to trigger apoptotic pathways. For instance, the natural alkaloid piperine (B192125) has been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 expression ratio, which leads to mitochondrial membrane depolarization and subsequent caspase activation. researchgate.net Similarly, the combination of the piperidine derivative flavopiridol (B1662207) with TNF-alpha can induce rapid apoptosis in cancer cells, a process involving the activation of caspase-1, caspase-3, and caspase-8. nih.gov

The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which does not share the phenoxypropyl structure, is well-known to induce apoptosis in dopaminergic neurons. Its mechanism involves the disruption of mitochondrial function, including decreases in mitochondrial redox activity and membrane potential (ΔΨm). nih.gov This disruption leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, culminating in cell death. nih.gov The activation of this mitochondrial pathway of cell death by toxins like MPP+ can be inhibited by compounds that prevent the opening of the mitochondrial transition pore. nih.gov

A key event in the execution phase of apoptosis is the cleavage and inactivation of PARP-1 by caspases, particularly caspase-3 and -7. nih.gov This cleavage prevents the depletion of cellular energy (ATP) that would otherwise be caused by PARP-1 hyperactivation in response to DNA damage, thereby ensuring enough energy is available for the cell to complete the apoptotic process. nih.gov While these mechanisms are well-established for other compounds, it remains to be determined whether this compound can induce similar cellular and subcellular events.

Modulation of Central Neurotransmitter Systems (e.g., Noradrenergic, Glutamatergic, Dopaminergic) for this compound and Analogues

The central nervous system (CNS) effects of this compound and its analogues are primarily attributed to their interaction with key neurotransmitter systems. Research has predominantly focused on their ability to modulate monoamine transporters, specifically the dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. The glutamatergic system, while a critical component of CNS function, has been less explored in the context of this specific chemical scaffold.

Noradrenergic System Modulation

While direct studies on this compound's effect on the noradrenergic system are limited, research on structurally related piperidine analogues provides insights into potential interactions. The norepinephrine transporter (NET) is a key target for many CNS-active compounds. For instance, studies on various 4-benzylpiperidine (B145979) carboxamides have shown that substitutions on the aromatic ring and the length of the linker between the piperidine ring and the aromatic moiety can significantly influence NET binding affinity. Specifically, compounds with a 2-naphthyl ring have demonstrated a higher degree of inhibition on the NET compared to those with a 1-naphthyl ring. This suggests that the steric and electronic properties of the aromatic system play a crucial role in the interaction with the transporter.

Furthermore, research on methylphenidate derivatives, which share the piperidine core, has revealed a strong correlation between affinities at DAT and NET. This indicates that structural modifications affecting one transporter are likely to have a similar impact on the other, although selectivity can be achieved. For example, in a series of 3α-arylmethoxy-3β-arylnortropanes, which have a related bridged piperidine structure, specific chloro substitutions led to significant NET binding affinity. These findings underscore the potential for this compound analogues to modulate noradrenergic signaling, although further direct investigation is required to elucidate the specific structure-activity relationships (SAR) for this class of compounds.

Table 1: Norepinephrine Transporter (NET) Binding Affinities of Selected Piperidine Analogues Note: Data for direct analogues of this compound on NET is not extensively available. The following table includes data for structurally related compounds to provide context.

| Compound | Modification | NET Ki (nM) |

| 3α-(3,4-dichlorophenylmethoxy)-3β-phenylnortropane | Bridged piperidine with arylmethoxy substituent | 101 |

| Meperidine Analogue (N-demethylated) | N-demethylation | High Selectivity for SERT over NET |

| 4-benzylpiperidine carboxamide (2-naphthyl derivative) | Naphthyl substitution | Higher inhibition than 1-naphthyl |

Glutamatergic System Modulation

The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is a critical regulator of synaptic plasticity, learning, and memory. Despite its importance, there is a notable lack of direct research into the modulatory effects of this compound and its close analogues on glutamate (B1630785) receptors (e.g., NMDA, AMPA, and metabotropic glutamate receptors).

While some piperazine derivatives, which are structurally distinct from the piperidine compounds , have been investigated for their effects on glutamatergic transmission, these findings cannot be directly extrapolated. The potential for this compound derivatives to interact with the glutamatergic system remains an open area for future investigation. Understanding such interactions would be crucial for a comprehensive pharmacological profiling of this class of compounds, particularly given the intricate interplay between monoaminergic and glutamatergic pathways in various neurological and psychiatric conditions.

Dopaminergic System Modulation

The most extensively studied aspect of the pharmacological profile of this compound analogues is their interaction with the dopaminergic system, particularly the dopamine transporter (DAT). nih.gov Numerous studies have explored the structure-activity relationships of this class of compounds to develop potent and selective DAT inhibitors.

Research on analogues of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine has demonstrated that modifications to the alkyl chain length and substitutions on the phenylpropyl moiety can optimize activity and selectivity for DAT. nih.gov In general, unsubstituted and fluoro-substituted compounds tend to be the most active and selective for the dopamine transporter. nih.gov For instance, the compound 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine showed high potency and selectivity for DAT. nih.gov

Further studies on meperidine analogues, which also feature a central piperidine ring, have shown that substituents on the phenyl ring significantly influence potency and selectivity for monoamine transporters. The 3,4-dichloro derivative of one such series was identified as the most potent ligand for DAT binding sites. nih.gov

The affinity of these compounds for DAT is a key determinant of their potential as CNS agents. The following table summarizes the binding affinities of several analogues at the dopamine transporter, illustrating the impact of various structural modifications.

Table 2: Dopamine Transporter (DAT) Binding Affinities of Selected this compound Analogues and Related Compounds

| Compound | Modification | DAT IC50/Ki (nM) |

| 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine | Benzyl substitution on piperidine nitrogen | High Potency |

| Meperidine Analogue (3,4-dichloro derivative) | 3,4-dichloro substitution on phenyl ring | Most potent in series |

| 4,4-difluoro-3-(phenoxymethyl)piperidine Analogue (14a) | 4,4-difluoro substitution on piperidine and phenoxymethyl (B101242) group | 0.3 (Ki for D4 receptor) |

Preclinical Pharmacological Investigations and Biological Activities of 1 3 Phenoxy 3 Phenylpropyl Piperidine

In Vitro Biological Activity Screening

In vitro studies form the cornerstone of early-stage drug discovery, providing essential data on the biological activity of novel chemical entities at the cellular and molecular level. For derivatives of the 1-(3-Phenoxy-3-phenylpropyl)piperidine family, these assays have revealed a broad spectrum of potential therapeutic applications.

Antimycobacterial and Antitubercular Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Tuberculosis remains a significant global health threat, necessitating the development of new chemical agents to combat drug-resistant strains. Piperidine (B6355638) derivatives have been identified as a promising class of compounds with antimycobacterial properties. Studies on various analogues have demonstrated their ability to inhibit the growth of Mycobacterium tuberculosis.

For instance, a series of 2-substituted derivatives of antihistaminic agents containing a piperidine core were tested for their activity against Mycobacterium tuberculosis H37Rv. Several of these compounds exhibited significant growth inhibition, with a maximum Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov The antimycobacterial potency was found to be influenced by substitutions on the piperidine ring. nih.gov Similarly, other research on piperidinol analogs identified compounds with good anti-tuberculosis activity, although in vivo side effects precluded their further development. nih.gov Another study highlighted that certain piperidine derivatives showed antibacterial activity against Mycobacterium intracellulare with IC50 values as low as 1.34 µg/mL. researchgate.net

| Compound Class | Test Organism | Activity | Reference |

| 2-Substituted Piperidine Derivatives | Mycobacterium tuberculosis H37Rv | MIC up to 6.25 µg/mL | nih.gov |

| Piperidinol Analogs | Mycobacterium tuberculosis | Good activity | nih.gov |

| Naphthyloxypropargyl Piperidines | Mycobacterium intracellulare | IC50 = 1.34 µg/mL | researchgate.net |

Broad-Spectrum Antimicrobial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

The rise of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents. Piperidine derivatives have shown promise in this area, with demonstrated activity against both Gram-positive and Gram-negative bacteria.

In one study, newly synthesized piperidine derivatives were evaluated for their antibacterial activity using the disc diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that the piperidine derivatives were active against both bacterial species. researchgate.netbiointerfaceresearch.com Another study synthesized a series of novel piperidine derivatives and tested them against a panel of bacteria. One compound, in particular, exhibited the strongest inhibitory activity, with a Minimum Inhibitory Concentration (MIC) of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against S. aureus and E. coli. academicjournals.org Furthermore, research on N-substituted piperazine (B1678402) flavonol derivatives identified a compound with potent activity, showing MIC values of 6.25 µg/mL against S. aureus and 25 µg/mL against E. coli. nih.gov

| Compound Derivative | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |

| Piperidine Derivative 1 | Active | Active | biointerfaceresearch.com |

| Piperidine Derivative 2 | MIC = 1.5 mg/ml | MIC = 1.5 mg/ml | academicjournals.org |

| N-Substituted Piperazine Flavonol | MIC = 6.25 µg/mL | MIC = 25 µg/mL | nih.gov |

Anti-inflammatory Response Modulation (e.g., Reduction of Pro-inflammatory Cytokine Levels)

Chronic inflammation is implicated in a multitude of diseases, and modulating the inflammatory response is a key therapeutic strategy. Piperidine analogues have been investigated for their anti-inflammatory potential. Various piperidine-containing compounds have been shown to exhibit strong anti-inflammatory activity. amazonaws.com

Pharmacological studies on di- and triketopiperidine derivatives revealed distinct anti-inflammatory activity. nih.gov The introduction of specific substituents, such as N-cyclohexylcarboxamide, was found to increase anti-inflammatory effects. nih.gov In models of inflammation, certain N-heterocyclic derivatives have demonstrated the ability to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) while increasing anti-inflammatory cytokines such as IL-2 and IL-4. mdpi.com This modulation of cytokine production highlights a potential mechanism for the anti-inflammatory effects of this class of compounds. mdpi.com

Anticancer Efficacy in Cell Culture Models (e.g., Apoptosis Induction in Breast Cancer Cell Lines)

The search for novel anticancer agents is a critical area of pharmaceutical research. Piperidine derivatives have emerged as a promising scaffold for the development of new cancer therapeutics, particularly for breast cancer.

One study reported on a piperidine derivative, DTPEP, which exhibited significant anti-cancer activity against both Estrogen Receptor (ER) positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. nih.gov This compound was shown to induce apoptosis (programmed cell death) and cause a significant depolarization of mitochondria in the cancer cells. nih.gov Another novel piperine (B192125) derivative, MHJ-LN, was also found to have potent anticancer activity in triple-negative breast cancer models by activating the MDM2-p53 pathway, which blocks the cell cycle and induces apoptosis. nih.govresearchgate.net Research on extracts from Piper cubeba also showed that a specific fraction could induce apoptosis and multi-caspase activity in triple-negative breast cancer cells (MDA-MB-231). jppres.com

| Compound/Derivative | Cell Line(s) | Mechanism of Action | Reference |

| DTPEP | MCF-7, MDA-MB-231 | Caspase-dependent apoptosis, Mitochondrial depolarization | nih.gov |

| MHJ-LN | Triple-Negative Breast Cancer (TNBC) | Activation of MDM2-p53 pathway, Apoptosis, Cell cycle arrest | nih.govresearchgate.net |

| Piper cubeba Fraction DE15 | MDA-MB-231 | Apoptosis induction, Multi-caspase activity | jppres.com |

Antiviral Activity (for related compounds)

The ongoing threat of viral diseases drives the need for new antiviral therapies. Heterocyclic compounds, including those with a piperidine moiety, have been explored for their potential to inhibit viral replication. A German patent describes phenoxy- or phenoxyalkyl-piperidines as antiviral agents. google.com

A high-throughput screening of a large compound library against SARS-CoV-2 identified a 1-heteroaryl-2-alkoxyphenyl analog as a promising hit. mdpi.com Further studies on this class of compounds, which can include piperidine in the alkoxy group, revealed activity against various beta-coronaviruses, with a mechanism that appears to interfere with viral entry. mdpi.com Other studies on novel 2-benzoxyl-phenylpyridine derivatives showed excellent antiviral effects against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7), targeting the early stages of viral replication. nih.gov

In Vivo Studies in Animal Models (Proof of Concept in Preclinical Pharmacology)

While in vitro studies provide valuable initial data, in vivo animal models are crucial for establishing a proof of concept for a compound's potential therapeutic efficacy. Several piperidine analogues have been evaluated in preclinical animal models for various conditions.

In the realm of oncology, the piperidine derivative DTPEP was validated in a LA-7 syngeneic rat mammary tumor model, where it led to the regression of the tumors, supporting its potential as a dual-acting anti-breast cancer agent. nih.gov For anti-inflammatory activity, the compound 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1) was tested in rats using carrageenan-induced paw edema and cotton pellet granuloma tests. The compound significantly decreased paw edema and showed antiproliferative effects, comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Furthermore, in vivo studies of N-3 substituted phenoxypropyl piperidine benzimidazol-2-one (B1210169) analogues demonstrated that these compounds possess both antinociceptive and sedative properties when administered intravenously to rodents. nih.gov These studies underscore the therapeutic potential of the broader class of piperidine-containing compounds in living organisms and provide a basis for further development.

Analgesic Effects in Rodent Models

The therapeutic potential of sigma-1 (σ1) receptor ligands in the management of pain has been a subject of significant preclinical investigation. nih.gov These receptors are implicated in modulating various neurotransmitter systems, including those involved in pain pathways. nih.gov Ligands targeting the σ1 receptor have shown promise in animal models of neuropathic and inflammatory pain. nih.gov For instance, the compound CM304, a σ1 receptor ligand, demonstrated antiallodynic activity in mouse models of neuropathic pain, such as the chronic constriction injury assay and cisplatin-induced neuropathy. nih.gov It also exhibited antinociceptive activity in models of chemical and inflammatory pain. nih.gov While direct studies on the analgesic effects of this compound are not extensively detailed in the reviewed literature, its structural similarity to other potent σ1 receptor ligands suggests it may possess similar modulatory effects on pain perception. The general mechanism for σ1 ligands involves the modulation of ion channels and neurotransmitter systems like the glutamatergic system, which are crucial in the transmission and processing of pain signals. nih.gov

Investigation in Neurological Disorder Models (e.g., as σ Receptor Ligands for Psychiatric Disorders)

Sigma receptors, particularly the σ1 subtype, are recognized as unique, non-opioid proteins expressed in key areas of the central nervous system. psychiatrictimes.comnih.gov Their involvement in higher brain functions has made them an attractive target for therapeutic agents aimed at treating neuropsychiatric disorders. nih.gov Sigma-1 receptors modulate the function of several neurotransmitter systems, including the dopaminergic and glutamatergic systems, and interact with neurosteroids. nih.gov

Ligands for the σ1 receptor have been evaluated in various animal models relevant to psychiatric conditions like schizophrenia and depression. psychiatrictimes.comnih.gov For example, σ1 receptor antagonists have demonstrated antipsychotic-like effects in animal studies, particularly in models utilizing phencyclidine to induce behaviors relevant to schizophrenia. psychiatrictimes.com While some σ1 receptor ligands failed to show efficacy against acute psychotic symptoms in clinical trials, there have been indications of potential benefits for the negative symptoms of schizophrenia. nih.gov Furthermore, σ1 receptor agonists have shown antidepressant-like actions in preclinical tests such as the forced swimming test. psychiatrictimes.com Given that this compound is a piperidine derivative, a common scaffold for σ1 receptor ligands, it is investigated within this context for its potential to modulate neurological pathways relevant to psychiatric disorders. nih.govuniba.it

Table 1: Examples of Sigma Receptor Ligands Investigated in Preclinical Models of Neurological Disorders

| Compound | Class/Type | Preclinical Model Application | Potential Therapeutic Area |

| 1,3-di(2-tolyl)guanidine (DTG) | Non-selective σ ligand | Animal models of schizophrenia | Schizophrenia |

| Panamesine (EMD 57445) | High-affinity σ ligand | Behavioral models | Psychiatric Disorders |

| Eliprodil | σ1 ligand / NMDA antagonist | Models of neurological disorders | Neuropsychiatric Disorders |

| Igmesine (JO-1784) | σ1 receptor agonist | Forced swimming test (depression model) | Depression |

Antiulcer Activity Assessment

A series of phenoxypropylamine derivatives, structurally related to this compound, have been synthesized and evaluated for their gastroprotective and antisecretory activities. nih.govnih.gov These studies are often based on the structure of established H2-receptor antagonists like roxatidine (B1205453). nih.govnih.gov In one study, several novel phenoxypropylamines were synthesized from N-{3-[3-(1-piperidinylmethyl)phenoxy]propyl}chloroacetamide. nih.govnih.gov The antiulcer effects of these compounds were assessed, and two compounds, in particular, demonstrated significant gastric acid antisecretory activity. nih.govnih.gov

Another related compound, MX1, which is a bismuth complex of a roxatidine metabolite containing a piperidinylmethyl-phenoxy-propyl structure, was tested in a model of ethanol-induced ulcers in rats. nih.gov MX1 showed a more potent cytoprotective effect compared to roxatidine at equimolar doses. nih.gov It also exhibited potent anti-secretory and antiacidic effects on histamine-stimulated secretion in pylorus-ligated rats. nih.gov These findings suggest that the phenoxypropylamine scaffold, which is central to the structure of this compound, is a promising framework for developing agents with antiulcer properties. nih.govnih.govnih.gov

Table 2: Preclinical Antiulcer Activity of Related Phenoxypropylamine Compounds

| Compound Class/Example | Animal Model | Observed Effect | Reference |

| Novel Phenoxypropylamines | Guinea Pig | Significant gastric acid antisecretory activity | nih.gov, nih.gov |

| MX1 (Bismuth complex) | Ethanol-induced ulcer model (Rat) | Potent cytoprotective effect | nih.gov |

| MX1 (Bismuth complex) | Pylorus-ligated model (Rat) | Potent anti-secretory and antiacidic effects | nih.gov |

Preclinical Imaging Applications (e.g., PET Imaging of σ Receptors in Rodents)

The overexpression of sigma receptors in various tumor cell lines and their involvement in neurological disorders has driven the development of radiolabeled ligands for in vivo imaging using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govrsc.org These imaging techniques allow for the non-invasive study of sigma receptor distribution and density, which can aid in disease diagnosis and monitoring therapeutic responses. nih.govrsc.org

Numerous piperidine-based compounds have been radiolabeled and evaluated as potential imaging agents. nih.govnih.gov For example, [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]FPS) was developed as a potent and selective PET radioligand for σ1 receptors. nih.gov Preclinical studies with such tracers have successfully visualized σ1 receptors in the brains of rodents and non-human primates. mdpi.comradiologykey.com Another example includes a series of halogenated 4-(phenoxymethyl)piperidines labeled with Iodine-123 for SPECT imaging, which showed high uptake and retention in melanoma tumors in mouse models. nih.gov While this compound itself has not been specifically highlighted as an imaging agent in the reviewed literature, its core structure is representative of the scaffolds used to design high-affinity radioligands for sigma receptor imaging. uniba.it

Behavioral Pharmacology Assessments

The behavioral effects of compounds acting on the central nervous system are critical to understanding their pharmacological profile. For sigma receptor ligands, behavioral assessments in rodents often include tests for motor activity, anxiety, and depression-like states. nih.gov For instance, the selective sigma ligand 1,3-di(2-tolyl)guanidine (DTG) was shown to reduce locomotion, rearing, and head dips in an open-field test in rats, indicating motor depressant effects. nih.gov

As a structural analogue of fluoxetine (B1211875), the behavioral pharmacology of this compound can be contextualized by studies on fluoxetine's effects. cambridge.org In rodent models, fluoxetine has been shown to have varied, sometimes age-dependent, effects. plos.org For example, chronic fluoxetine treatment increased anxiety levels in the elevated plus-maze test in both adolescent and adult rats. plos.org In the forced swim test, a model for depressive-like behavior, fluoxetine increased the time spent swimming and climbing, which is interpreted as an antidepressant-like effect. frontiersin.org However, other studies have reported that fluoxetine's impact on behavior is highly dependent on the animal's living environment (e.g., stressful vs. enriched conditions). nih.gov These assessments are crucial for characterizing the potential psychotropic effects of new fluoxetine analogues like this compound.

Drug Repurposing Studies (e.g., Fluoxetine analogues)

Drug repurposing involves identifying new therapeutic uses for existing or previously studied compounds. Fluoxetine, a well-known selective serotonin (B10506) reuptake inhibitor (SSRI), has been the subject of such studies, with research exploring its potential in other areas, such as antiviral therapy and dermatology. nih.govnih.gov This has also spurred interest in synthesizing and evaluating fluoxetine analogues to explore their structure-activity relationships and identify compounds with novel or improved therapeutic profiles. cambridge.orgnih.gov

This compound is structurally analogous to fluoxetine, (±)-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine. cambridge.org The core 3-phenoxy-3-phenylpropylamine (B8440625) scaffold is a key determinant of fluoxetine's activity. cambridge.org Research into fluoxetine analogues has revealed that small modifications to this structure can dramatically alter biological activity. For example, replacing the p-trifluoromethyl group on the phenoxy ring with other substituents can shift the compound's selectivity from a serotonin uptake inhibitor to a norepinephrine (B1679862) uptake inhibitor. cambridge.org In a study focused on developing antiviral agents, a series of fluoxetine analogues were synthesized and tested as inhibitors of enterovirus replication. nih.gov This work highlighted the importance of the compound's stereochemistry for its antiviral activity. nih.gov Such studies provide a framework for exploring the potential of this compound in drug repurposing efforts, investigating whether its structural similarity to fluoxetine translates to useful activities in different therapeutic areas.

Analytical Chemistry for Research and Development of 1 3 Phenoxy 3 Phenylpropyl Piperidine

Spectroscopic Characterization (FTIR, ¹H NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental for the elucidation of the molecular structure of a newly synthesized compound like 1-(3-phenoxy-3-phenylpropyl)piperidine.

Fourier-Transform Infrared (FTIR) Spectroscopy would be utilized to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds from the phenyl and phenoxy groups, and aliphatic C-H bonds of the propyl chain and the piperidine (B6355638) ring. The absence of certain bands, such as a hydroxyl (-OH) or carbonyl (C=O) peak, would confirm the purity of the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for determining the proton environment in the molecule. The spectrum would provide information on the chemical shift, integration, and multiplicity of each proton, allowing for the precise mapping of the molecular structure. The aromatic protons of the two phenyl rings would appear in the downfield region, while the aliphatic protons of the piperidine ring and the propyl chain would be observed in the upfield region.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum would confirm the compound's molecular formula. The fragmentation pattern provides valuable information about the connectivity of the atoms and the stability of different parts of the molecule.

Table 1: Anticipated Spectroscopic Data for this compound

| Technique | Expected Observations |

| FTIR | C-O-C stretch, aromatic C-H stretch, aliphatic C-H stretch |

| ¹H NMR | Signals corresponding to aromatic, piperidine, and propyl protons with appropriate chemical shifts and coupling patterns |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns |

Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase HPLC method would likely be developed. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation would be based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. A UV detector would be suitable for detection due to the presence of the chromophoric phenyl groups.

Table 2: Illustrative HPLC Method Parameters for Analysis of a Piperidine Derivative

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Vol. | 10 µL |

Crystallographic Techniques for Structural Elucidation (e.g., X-ray Diffraction)

Table 3: Key Information Obtained from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic) |

| Space Group | The specific symmetry elements of the unit cell |

| Unit Cell Dim. | The lengths of the sides and the angles between them |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles formed by three connected atoms |

| Torsion Angles | The dihedral angles describing the conformation of the molecule |

Future Research Directions for 1 3 Phenoxy 3 Phenylpropyl Piperidine

Designing and Synthesizing Next-Generation Derivatives with Optimized Pharmacological Profiles

Future research will heavily focus on the rational design and synthesis of novel derivatives of 1-(3-Phenoxy-3-phenylpropyl)piperidine to achieve superior pharmacological profiles. Building on existing structure-activity relationship (SAR) studies, particularly for analogues targeting the Nociceptin/Orphanin FQ (NOP) receptor, also known as the ORL1 receptor, provides a clear path forward. rsc.orgnih.govresearchgate.net Modifications to the core structure have been shown to significantly impact receptor affinity, selectivity, and functional activity. rsc.orgnih.gov

Key areas for synthetic exploration include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., fluoro, hydroxyl, methoxyl groups) on the phenyl ring can modulate binding affinity and selectivity for targets like the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov

Modification of the Phenoxy Group: Altering the electronic and steric properties of the phenoxy moiety can fine-tune interactions with the target receptor pocket. rsc.org

Piperidine (B6355638) Ring Alterations: Introducing substituents on the piperidine ring or replacing it with other heterocyclic systems, such as quinolizidine, can lead to novel scaffolds with differential activities at various receptors. researchgate.net

Stereochemistry: The stereoisomerism of derivatives is crucial, as different enantiomers can exhibit vastly different binding affinities and functional activities. nih.gov

A systematic approach, combining computational modeling with synthetic chemistry, will be essential to predict and then create derivatives with optimized potency, selectivity, and pharmacokinetic properties.

Table 1: SAR Insights for Phenoxypropyl Piperidine Analogues This table is interactive. You can sort and filter the data.

| Modification Area | Substituent/Change | Observed Effect on NOP (ORL1) Receptor Affinity | Reference(s) |

|---|---|---|---|

| Phenoxy Ring | 4-Fluoro | Increased affinity | rsc.org |

| Phenoxy Ring | 3,4-Dichloro | Decreased affinity | rsc.org |

| Piperidine N-substituent | Benzimidazol-2-one (B1210169) | Potent agonism | researchgate.net |

| Propyl Chain | α-Methyl | Increased affinity | nih.gov |

| Piperidine Ring | 3-Hydroxymethyl | Increased selectivity over other opioid receptors | nih.gov |

Expanding the Scope of Therapeutic Applications Based on Predicted Activities